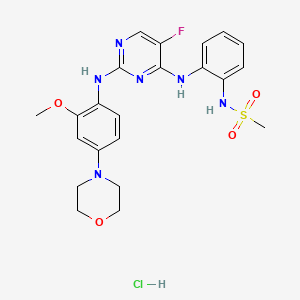
CZC-25146 (hydrochloride)
Overview
Description
Synthesis Analysis
The synthesis of complex molecules often involves selective chlorination of aliphatic C-H bonds, as described by Quinn et al. (2016), who utilized N-chloroamides for the site-selective chlorination of aliphatic C-H bonds, highlighting a technique potentially relevant to synthesizing halogenated compounds like CZC-25146 (hydrochloride) (Quinn et al., 2016).
Molecular Structure Analysis
The analysis of molecular structures, including bond lengths and angles, is crucial for understanding the chemical behavior of compounds. Takigawa et al. (1966) provided a detailed analysis of the crystal structures of L-tryptophan hydrochloride, which could offer insights into analyzing the molecular structure of CZC-25146 (hydrochloride) (Takigawa et al., 1966).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a compound involves studying its reactivity and interaction with other substances. The synthesis and characterization of various coordination polymers, as discussed by Bowden et al. (2003) and Chiang et al. (2001), provide examples of how compounds react under different conditions, which could be relevant to CZC-25146 (hydrochloride)'s chemical behavior (Bowden et al., 2003); (Chiang et al., 2001).
Physical Properties Analysis
The physical properties of a compound, such as solubility and stability, are important for its practical applications. Sanphui and Rajput (2014) explored the solubility and stability of hydrochlorothiazide co-crystals, offering a methodology that could be applied to study CZC-25146 (hydrochloride) (Sanphui & Rajput, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other chemicals, are essential for understanding a compound's behavior. The work by Buss and Mann (2002) on the synthesis and characterization of a vapoluminescent compound provides an example of detailed chemical property analysis that might be relevant for CZC-25146 (hydrochloride) (Buss & Mann, 2002).
Scientific Research Applications
Application 1: Parkinson’s Disease Research
- Summary of the Application: CZC-25146 is a potent, selective, and metabolically stable inhibitor of leucine-rich repeat kinase-2 (LRRK2), also known as dardarin or PARK8 . Mutations in LRRK2 are linked to Parkinson’s disease . The most common mutation, G2019S, enhances LRRK2 kinase activity . Therefore, inhibitors like CZC-25146 may be useful in treating Parkinson’s disease.
- Results or Outcomes: CZC-25146 has been shown to prevent mutant LRRK2-induced injury of cultured rodent and human neurons with mid-nanomolar potency .
Application 2: Liver Disease Research
- Summary of the Application: CZC-25146 (hydrochloride) has been found to increase normal α-1-antitrypsin (AAT) secretion and reduce inflammatory cytokines . AAT is a protein in the blood that protects the lungs from damage caused by inflammation. Mutations in the AAT gene can lead to liver disease, so increasing its secretion could potentially be beneficial.
- Methods of Application or Experimental Procedures: In vitro studies have been conducted using induced pluripotent stem cell-derived hepatocytes (iPSC-Hepatocytes). These cells were treated with CZC-25146, and the effects on AAT secretion and inflammatory cytokine production were observed .
- Results or Outcomes: CZC-25146 significantly reduced the mutant AAT encoded by the Z allele (ATZ) polymer load and restored AAT secretion in iPSC-Hepatocytes, without compromising cell viability .
Application 3: Autophagy Research
- Summary of the Application: CZC-25146 (hydrochloride) has been found to inhibit the process of autophagy . Autophagy is a cellular process that breaks down and recycles cellular components, and it’s often upregulated in response to stress or damage. Inhibiting this process can have various effects, depending on the context.
- Methods of Application or Experimental Procedures: In vitro studies have been conducted using various cell lines. These cells are treated with CZC-25146, and the effects on autophagy are observed .
- Results or Outcomes: CZC-25146 has been shown to inhibit autophagy in various cell lines .
Safety And Hazards
CZC-25146 is toxic and contains a pharmaceutically active ingredient5. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients5. It is a moderate to severe irritant to the skin and eyes5.
Future Directions
While I couldn’t find specific future directions for CZC-25146 (hydrochloride), it’s worth noting that it can be used to research Parkinson’s disease and liver diseases2. As it is a potent inhibitor of LRRK2, a kinase with mutations linked to Parkinson’s disease1, it holds promise for future therapeutic applications in this area.
properties
IUPAC Name |
N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O4S.ClH/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31;/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYQTYQDKAOHLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CZC-25146 (hydrochloride) | |
CAS RN |
1330003-04-7 | |
| Record name | 1330003-04-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



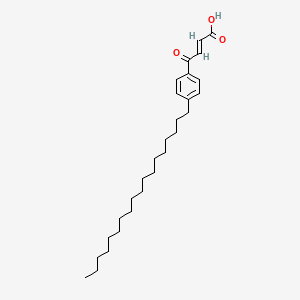

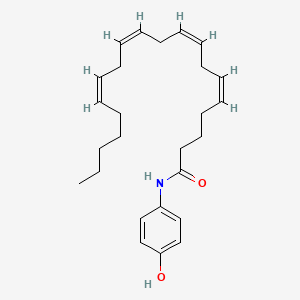
![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)
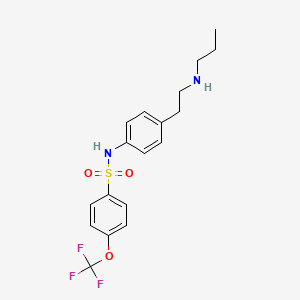
![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)
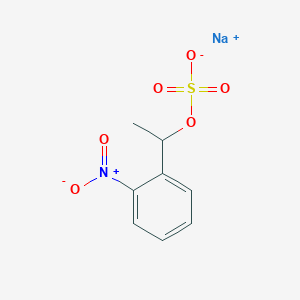
![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)
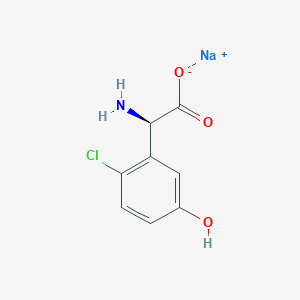
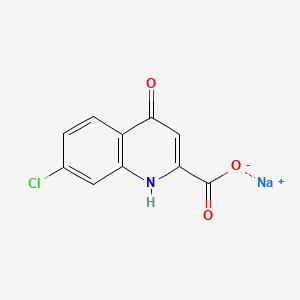
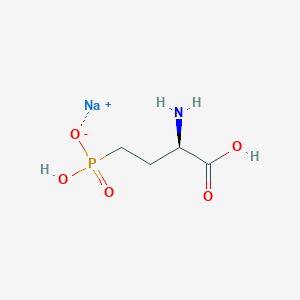
![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)